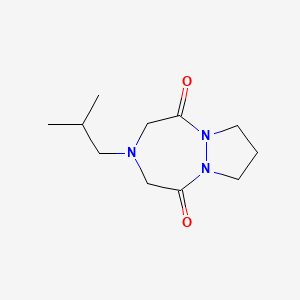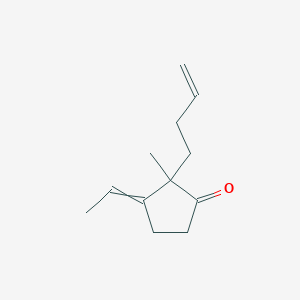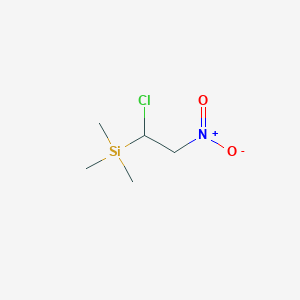
(1-Chloro-2-nitroethyl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-2-nitroethyl)(trimethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group, a chloro group, and a nitroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-nitroethyl)(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with a suitable nitroalkane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis and reduce the production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-2-nitroethyl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new functionalized derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form nitroso or nitro derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted silanes, amines, and nitroso compounds, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-Chloro-2-nitroethyl)(trimethyl)silane is used as a building block for the synthesis of more complex organosilicon compounds
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. The nitro and amino functionalities can be exploited for the design of bioactive molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including adhesives, coatings, and sealants. Its unique reactivity allows for the creation of materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (1-Chloro-2-nitroethyl)(trimethyl)silane involves the interaction of its functional groups with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation processes. These reactions can lead to the formation of reactive intermediates that interact with biological molecules or industrial substrates, resulting in the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Similar in structure but lacks the nitroethyl group, making it less versatile in certain chemical reactions.
(Chloromethyl)trimethylsilane: Contains a chloromethyl group instead of a nitroethyl group, leading to different reactivity and applications.
Triethylsilane: Lacks the chloro and nitro functionalities, primarily used as a reducing agent in organic synthesis.
Uniqueness
(1-Chloro-2-nitroethyl)(trimethyl)silane is unique due to the presence of both chloro and nitroethyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler silanes.
Eigenschaften
CAS-Nummer |
86955-99-9 |
|---|---|
Molekularformel |
C5H12ClNO2Si |
Molekulargewicht |
181.69 g/mol |
IUPAC-Name |
(1-chloro-2-nitroethyl)-trimethylsilane |
InChI |
InChI=1S/C5H12ClNO2Si/c1-10(2,3)5(6)4-7(8)9/h5H,4H2,1-3H3 |
InChI-Schlüssel |
YNBOQSNWYOQQHL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



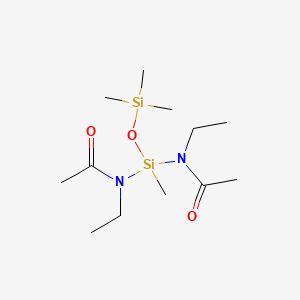
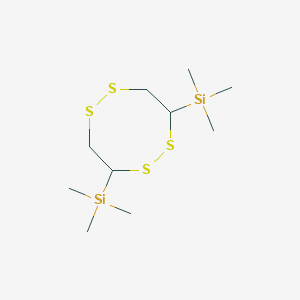
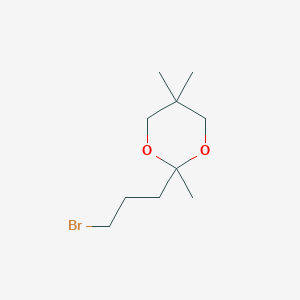
![(4S)-4-[2-(furan-3-yl)-2,2-bis(methylsulfanyl)ethyl]azetidin-2-one](/img/structure/B14404158.png)
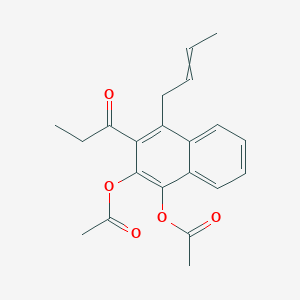
![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)
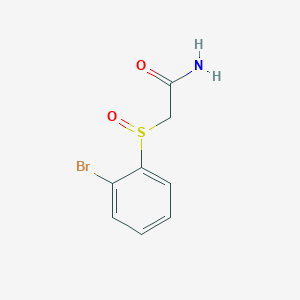
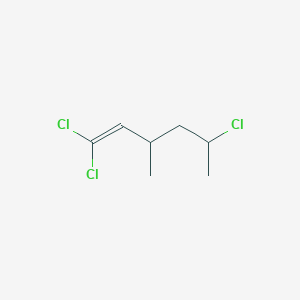

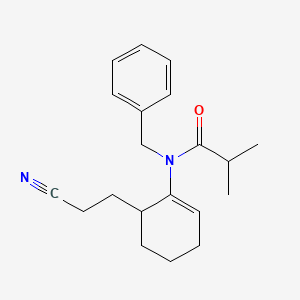
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)
